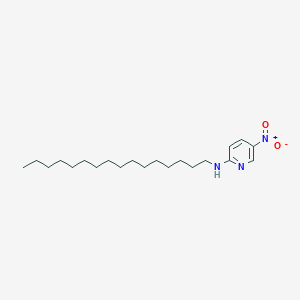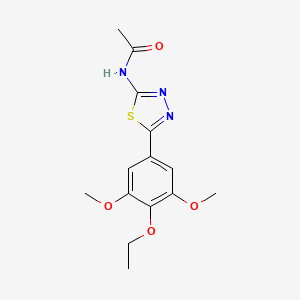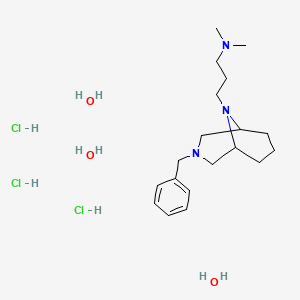
Zinc arsenide(znas2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc arsenide (ZnAs2) is an inorganic compound composed of zinc and arsenic. It crystallizes in a monoclinic structure and is known for its semiconducting properties. This compound is utilized in various applications, particularly in the fields of electronics and photonics due to its unique electrical and optical characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc arsenide can be synthesized through several methods, including vapor-phase synthesis and direct reaction of zinc with arsenic. In vapor-phase synthesis, metal arsenic and metal zinc are volatilized at temperatures ranging from 400°C to 1200°C for 0.5 to 10 hours. The volatilized vapors react at 400°C to 900°C to form zinc arsenide . Another method involves the direct reaction of zinc and arsenic at high temperatures to produce zinc arsenide .
Industrial Production Methods: The industrial production of zinc arsenide often involves the vapor-phase synthesis method due to its efficiency and high purity yield. This method is advantageous as it reduces the environmental impact by minimizing arsenic discharge and utilizes low-cost raw materials .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc arsenide undergoes various chemical reactions, including dissociation, oxidation, and reduction. For instance, it can dissociate into zinc and arsenic at elevated temperatures (612-759 K) .
Common Reagents and Conditions:
Oxidation: Zinc arsenide can be oxidized in the presence of oxygen to form zinc oxide and arsenic trioxide.
Reduction: It can be reduced using hydrogen gas to yield elemental zinc and arsenic.
Substitution: Zinc arsenide can undergo substitution reactions with halogens to form zinc halides and arsenic halides.
Major Products:
Oxidation: Zinc oxide (ZnO) and arsenic trioxide (As2O3)
Reduction: Elemental zinc (Zn) and arsenic (As)
Substitution: Zinc halides (ZnX2) and arsenic halides (AsX3), where X represents a halogen.
Applications De Recherche Scientifique
Zinc arsenide is extensively used in scientific research due to its semiconducting properties. Some key applications include:
Electronics: Used in the fabrication of semiconductor devices and integrated circuits.
Photonics: Employed in photo-optic applications due to its ability to modulate light.
Thermoelectric Materials: Utilized in thermoelectric devices for energy conversion.
Chemical Sensors: Applied in the development of sensors for detecting various chemical species.
Comparaison Avec Des Composés Similaires
Zinc arsenide shares similarities with other compounds such as cadmium arsenide (Cd3As2), zinc phosphide (Zn3P2), and cadmium phosphide (Cd3P2). These compounds exhibit similar crystal structures and semiconducting properties. zinc arsenide is unique due to its specific band gap and thermal stability, making it particularly suitable for certain applications in electronics and photonics .
Similar Compounds:
- Cadmium arsenide (Cd3As2)
- Zinc phosphide (Zn3P2)
- Cadmium phosphide (Cd3P2)
Zinc arsenide stands out due to its combination of electrical, optical, and thermal properties, which make it a versatile material for various advanced technological applications.
Propriétés
Formule moléculaire |
As2Zn |
|---|---|
Poids moléculaire |
215.2 g/mol |
InChI |
InChI=1S/As2.Zn/c1-2; |
Clé InChI |
KXUSEUKXCIKTBF-UHFFFAOYSA-N |
SMILES canonique |
[Zn].[As]=[As] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)






![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)

![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde](/img/structure/B13749399.png)

